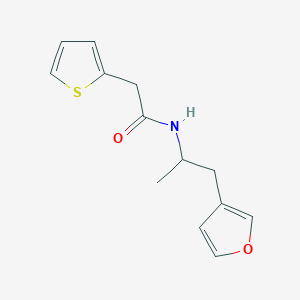

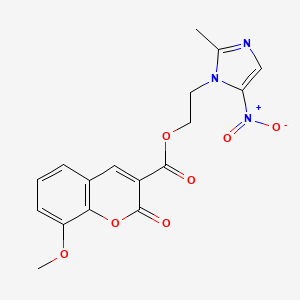

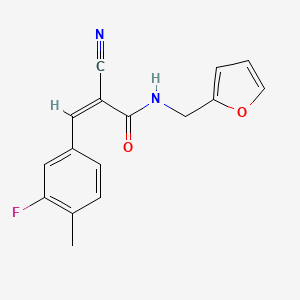

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide and related compounds typically involves multi-component reactions, with one-pot processes being particularly advantageous for their efficiency and environmental friendliness. For instance, a one-pot three-component synthesis using 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol has been demonstrated. This method offers good yields, straightforward protocols, and mild reaction conditions, making it an attractive approach for synthesizing such complex molecules (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of a related compound was characterized, revealing intricate details about molecular arrangements and confirming the geometry of the synthesized molecules through single-crystal X-ray diffraction (霍静倩 et al., 2016).

Chemical Reactions and Properties

The reactivity of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide is influenced by its functional groups and the presence of the furan and thiophene rings. Multicomponent syntheses involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been explored to produce highly functionalized bifurans and thiophen-2-yl furans, showcasing the compound's versatility in chemical reactions (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).

科学的研究の応用

Organic Synthesis and Catalysis

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide and its derivatives are involved in novel synthetic routes and catalysis. For instance, they are used in DBU-mediated efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot, three-component synthesis process. This method highlights advantages such as good yields, environmentally friendly conditions, straightforward protocols, short reaction times, and mild conditions, making it significant for developing new compounds with potential applications in various fields including materials science and pharmacology (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Materials Science

In materials science, derivatives of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide are explored for their potential in creating new polymers and materials with unique properties. For example, novel hybrid polymers with thiophenylanilino and furanylanilino backbones, and substituted phenyl side groups have been reported. These materials are synthesized through electrophilic aromatic conditions and show promise in applications requiring electroactive films due to their ability to be repeatedly oxidized and reduced with little loss of electrochemical activity (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).

Electrochemical Applications

Another significant application is in the field of electrochemistry, where poly(2-(thiophen-2-yl)furan) (PTFu) has been electrodeposited by direct anodic oxidation. This process, and the resulting PTFu, demonstrate enhanced capacitance properties, indicating potential use as electrode material for supercapacitor applications. The specific capacitance and cycling stability of PTFu are notably improved in certain electrolytes, showcasing the impact of furan and thiophene derivatives in advancing electrochemical storage technologies (Mo, Zhou, Ma, & Xu, 2015).

特性

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-10(7-11-4-5-16-9-11)14-13(15)8-12-3-2-6-17-12/h2-6,9-10H,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLFMMSBZLNMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)

![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)